5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride is a chemical compound with the molecular formula C7H14ClNO2 and a molecular weight of 179.65 g/mol . It is a bicyclic amine derivative, characterized by its unique bicyclo[2.2.1]heptane structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as bicyclo[2.2.1]heptane derivatives.
Reaction Conditions: The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the desired product. Common reagents include amines, acids, and reducing agents.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and continuous flow processes. These methods aim to maximize yield and minimize production costs while ensuring the quality and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.
Substitution: Substitution reactions involve the replacement of specific atoms or groups within the compound with other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various acids and bases. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce amines or alcohols .
Scientific Research Applications
5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 5-Aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride include other bicyclic amine derivatives and bicyclo[2.2.1]heptane-based compounds .
Uniqueness
The uniqueness of this compound lies in its specific bicyclic structure and the presence of both amine and diol functional groups. This combination of features imparts unique chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
5-aminobicyclo[2.2.1]heptane-2,3-diol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-5-2-3-1-4(5)7(10)6(3)9;/h3-7,9-10H,1-2,8H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSHOKCYOQDWMKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C(C2O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.